molecular formula C17H18N4O2 B13411832 Baquiloprim-2,4-dione

Baquiloprim-2,4-dione

Cat. No.: B13411832
M. Wt: 310.35 g/mol
InChI Key: FYDBQUJVGKGGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Baquiloprim-2,4-dione typically starts with m-toluidine as the initial raw material. The process involves a Skraup reaction, followed by nitration and nitroreduction steps . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Baquiloprim-2,4-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

Baquiloprim-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

Baquiloprim-2,4-dione exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides, thereby hindering bacterial DNA synthesis and cell division . The compound acts synergistically with sulphonamides, enhancing its antibacterial efficacy .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H18N4O2/c1-10-7-11(8-12-9-19-17(23)20-16(12)22)13-5-4-6-18-14(13)15(10)21(2)3/h4-7,9H,8H2,1-3H3,(H2,19,20,22,23)

InChI Key

FYDBQUJVGKGGPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CNC(=O)NC3=O

Origin of Product

United States

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